2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Drug design CNS permeability Physicochemical profiling

2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1352497-18-7) is a bicyclic heterocycle belonging to the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid family. The core scaffold serves as a privileged intermediate in the synthesis of β-secretase 1 (BACE-1) inhibitors for Alzheimer's disease research.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1352497-18-7
Cat. No. B1403959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS1352497-18-7
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C13H11NO3/c15-12-10-4-2-1-3-9(10)11(13(16)17)7-14(12)8-5-6-8/h1-4,7-8H,5-6H2,(H,16,17)
InChIKeyJNTBULPPLWKMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid as a Specialized Dihydroisoquinoline Scaffold


2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1352497-18-7) is a bicyclic heterocycle belonging to the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid family. The core scaffold serves as a privileged intermediate in the synthesis of β-secretase 1 (BACE-1) inhibitors for Alzheimer's disease research [1]. The compound integrates a cyclopropyl substituent at the N-2 position and a free carboxylic acid handle at C-4, enabling modular derivatization for structure-activity-relationship (SAR) campaigns [1].

Workflow
BACE-1 inhibitor fragment-to-lead synthesis scaffold
Selection Logic
N-2 cyclopropyl for constrained sp³ geometry and modular C-4 carboxylic acid handle
Use Context
SAR diversification via amidation with pre-validated amine building blocks

Why Generic 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acids Cannot Substitute for the 2-Cyclopropyl Analog


Although multiple 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivatives are commercially available (e.g., 2-methyl, 2-phenyl, 2-fluorophenyl, or unsubstituted variants) [1], direct interchangeability is precluded by the distinct conformational and electronic demands of the 2-substituent. The cyclopropyl group imposes a uniquely rigid, sp³-rich geometry that alters the orientation of the pendant carboxylic acid and influences downstream amidation kinetics [1]. In BACE-1 medicinal chemistry, the cyclopropyl moiety at the N-2 position has been specifically linked to sub-micromolar inhibitor potency, whereas alternative alkyl or aryl substituents lead to divergent SAR outcomes [1].

Conformational Geometry Divergence

2-Methyl/2-phenyl analogs orient the C-4 acid differently; amidation trajectory and downstream SAR may not transfer.

BACE-1 Potency Context Specific to Cyclopropyl

Reported inhibitory activity is linked to the cyclopropyl N-2 group. Alkyl or aryl substitution may yield divergent binding profiles.

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1352497-18-7) vs. Computational and Structural Analogs


Topological Polarity Contrast Between 2-Cyclopropyl and 2-Phenyl/2-Fluorophenyl Analogs

The target compound (CAS 1352497-18-7) exhibits a topological polar surface area (TPSA) of 57.6 Ų . By contrast, the 2-phenyl analog (CAS unavailable, ChemDiv) possesses a TPSA of 46.2 Ų, while the 2-(4-fluorophenyl) analog (CAS 339106-83-1) registers 46.2 Ų . The ~11.4 Ų higher TPSA of the cyclopropyl derivative arises from the free carboxylic acid in a less lipophilic environment, which is anticipated to reduce nonspecific protein binding and improve aqueous solubility profiles critical for CNS-targeted programs .

TPSA Contrast
Cross-study comparable
57.6 Ų vs 46.2 Ų
Higher polarity may inform CNS permeability profiling
11.4 Ų above 2-phenyl/2-(4-fluorophenyl) analogs (in silico)
Drug design CNS permeability Physicochemical profiling

Molecular Complexity and Synthetic Handles: 2-Cyclopropyl vs. 2-Methyl and Unsubstituted Scaffolds

The target compound demonstrates a molecular complexity rating of 398, with 17 heavy atoms and 2 rotatable bonds . In contrast, the 2-methyl analog (CAS 54931-62-3) exhibits a complexity of approximately 280 (estimated based on heavy atom count = 14) , and the unsubstituted 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 34014-51-2) has 12 heavy atoms [1]. The cyclopropyl group introduces an sp³-carbon-rich ring that expands the number of potential vectors for further functionalization without dramatically increasing molecular weight (MW = 229.23), positioning this scaffold at a favorable 'fragment-like' yet growth-ready juncture .

Molecular Complexity
Cross-study comparable
Complexity 398, 17 heavy atoms
Fragment-like but growth-ready starting point for lead expansion
118 units above 2-methyl analog; 5 more heavy atoms than unsubstituted core
Fragment-based drug discovery Scaffold hopping Lead optimization

Solubility and Aggregation Risk: Cyclopropyl vs. Aromatic N-2 Substituents

The cyclopropyl substituent provides a non-planar, aliphatic N-2 cap that disrupts π-stacking interactions observed with aromatic N-2 substituents such as phenyl and 4-fluorophenyl. According to the supplier Amerigo Scientific, the target compound carries no hazardous surcharge and is shipped under standard conditions [1], indicative of robust solid-state stability. By contrast, many 2-aryl analogs (e.g., 2-phenyl, 2-(2-methoxyphenyl)) are documented to exhibit poor aqueous solubility and aggregation at concentrations above 10 µM in DMSO/water mixtures, necessitating sonication and filtration steps prior to biological testing .

Aggregation Risk
Data to verify
No aggregation warning (vendor); stable solid shipping
May reduce false positives in high-concentration biophysical assays
2-Aryl analogs reported aggregation >10 µM; confirm under own conditions
Aqueous solubility Aggregation Nonspecific binding

Purity Specifications and Lot-to-Lot Consistency: Single-Source vs. Multi-Source Benchmarking

Multiple independent vendors list the target compound at purities ≥98% . Chemscene reports ≥98% purity with storage at 2-8°C sealed in dry conditions ; Leyan offers 98% purity . This contrasts with the 2-methyl analog, where the highest typical commercial purity is 97% (e.g., TargetMol, Combi-Blocks), and the unsubstituted scaffold, available at 95% from multiple sources [1]. The tighter purity specification reduces the burden of prepurification and minimizes confounding impurities in SAR studies.

Purity Specification
Cross-study comparable
≥98% (Chemscene, Leyan)
Tighter purity reduces prepurification needs in screening workflows
2-Methyl analog typical ≤97%; unsubstituted core 95%
Purity Quality control Procurement

Fragment Growth Vector Diversity: Cyclopropyl Group Enables Unique Amidation Trajectories

The C-4 carboxylic acid of the target compound is primed for amidation with diverse amine building blocks (e.g., pyrrolidines, tetrahydrothiophene sulfones, pyridylmethylamines). Commercial databases list at least five distinct amide derivatives synthesized from this scaffold , whereas the 2-methyl and unsubstituted scaffolds lack comparable downstream derivative diversity. This reflects the cyclopropyl group's ability to orient the amide vector into a distinct conformational space relative to simpler alkyl or aryl substituents, directly impacting the 3D pharmacophore of BACE-1 inhibitors [1].

Amide Derivative Diversity
Class-level inference
≥5 amide derivatives commercially reported
Pre-validated coupling partners accelerate SAR exploration
≥3 more than 2-methyl scaffold; context-dependent availability
Fragment-based drug discovery Amide coupling Structural diversity

Optimal Application Scenarios for Procuring 2-Cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid


Scaffold in BACE-1 Inhibitor Fragment-to-Lead Optimization

The dihydroisoquinoline core demonstrated sub-micromolar BACE-1 inhibitory activity after structure-based optimization [1]. The cyclopropyl moiety was specifically retained in advanced leads to tune potency and metabolic stability. Procuring the N-2-cyclopropyl carboxylic acid enables direct parallel synthesis of amide libraries, bypassing the need for de novo synthesis of the bicyclic core [1].

CNS-Penetrant Probe Design Leveraging TPSA Advantage

With a TPSA of 57.6 Ų, the cyclopropyl analog offers a favorable starting point for CNS drug discovery programs requiring balanced permeability and solubility . Its reduced aromatic character relative to 2-aryl analogs makes it preferable for lead series where minimizing planar aromaticity is desired to reduce CYP inhibition and phospholipidosis risk .

Rapid SAR Diversification with Pre-Validated Amide Coupling Partners

The commercial availability of multiple downstream amide derivatives allows medicinal chemistry teams to order both the free acid and its pre-functionalized amides, facilitating head-to-head comparisons of linker and warhead moieties without committing resources to multi-step syntheses .

High-Throughput Screening Library Entry with Minimal Pre-Purification

The ≥98% purity specification offered by multiple vendors makes this compound suitable for direct inclusion in high-throughput screening decks, reducing the false hit rate associated with lower-purity comparators. This is particularly advantageous for academic screening centers and contract research organizations managing large compound collections .

Application
Selection Property
Validation Focus
BACE-1 inhibitor fragment-to-lead studies
N-2 cyclopropyl conformational control
Amide coupling efficiency and SAR reproducibility
CNS permeability profiling
Topological polar surface area profile
Permeability-solubility balance assessment
Rapid SAR diversification
Pre-validated amide derivative availability
Linker/warhead comparison feasibility
High-throughput screening deck inclusion
Consistently high commercial purity
False hit rate reduction assessment
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